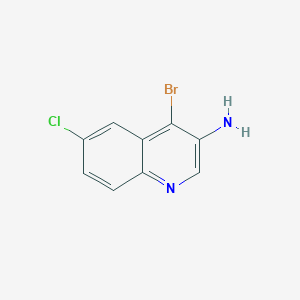4-Bromo-6-chloroquinolin-3-amine
CAS No.:
VCID: VC19943697
Molecular Formula: C9H6BrClN2
Molecular Weight: 257.51 g/mol
* For research use only. Not for human or veterinary use.

| Description |
4-Bromo-6-chloroquinolin-3-amine is a derivative of quinoline, characterized by the presence of bromine at the fourth position and chlorine at the sixth position of the quinoline ring. This compound is notable for its diverse biological activities, making it a valuable component in medicinal chemistry. It exhibits potential antimicrobial, antimalarial, and anticancer properties, contributing significantly to pharmaceutical research and development. Synthesis MethodsThe synthesis of 4-Bromo-6-chloroquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. Although specific methods are not detailed in the provided sources, related compounds like 6-bromo-4-chloroquinoline can be synthesized using reagents such as 4-bromaniline, ethyl propiolate, and phosphorus trichloride in a three-step reaction process . Biological Activities and Applications4-Bromo-6-chloroquinolin-3-amine has been investigated for its biological activities, including:
Comparison with AnaloguesThe positioning of halogen substituents significantly affects the reactivity and biological activity of quinoline derivatives. Some notable analogues include:
These analogues highlight the importance of halogen positioning in determining biological efficacy. Research Findings and Future DirectionsResearch indicates that 4-Bromo-6-chloroquinolin-3-amine exhibits significant biological activity, making it a promising candidate for further study in medicinal chemistry. Its ability to inhibit DNA synthesis and interact with bacterial enzymes suggests potential applications in antimicrobial and anticancer therapies. Future studies should focus on optimizing synthesis methods and exploring its derivatives for targeted therapeutic applications. |
|||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Product Name | 4-Bromo-6-chloroquinolin-3-amine | |||||||||||||||
| Molecular Formula | C9H6BrClN2 | |||||||||||||||
| Molecular Weight | 257.51 g/mol | |||||||||||||||
| IUPAC Name | 4-bromo-6-chloroquinolin-3-amine | |||||||||||||||
| Standard InChI | InChI=1S/C9H6BrClN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2 | |||||||||||||||
| Standard InChIKey | SPLQUWHNCZTYMI-UHFFFAOYSA-N | |||||||||||||||
| Canonical SMILES | C1=CC2=NC=C(C(=C2C=C1Cl)Br)N | |||||||||||||||
| PubChem Compound | 90237877 | |||||||||||||||
| Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume